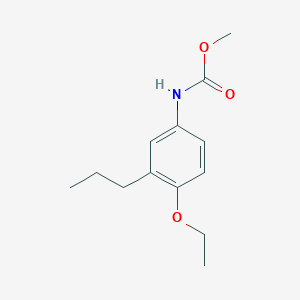
Methyl (4-ethoxy-3-propylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-ethoxy-3-propylphenyl)carbamate is a chemical compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-ethoxy-3-propylphenyl)carbamate typically involves the reaction of 4-ethoxy-3-propylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The process may also involve purification steps such as crystallization or distillation to remove impurities and obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4-ethoxy-3-propylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and oxides.
Applications De Recherche Scientifique
Methyl (4-ethoxy-3-propylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of Methyl (4-ethoxy-3-propylphenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
Methyl (4-ethoxy-3-propylphenyl)carbamate is unique due to its specific structural features, such as the ethoxy and propyl groups attached to the phenyl ring.
Propriétés
Numéro CAS |
88715-42-8 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
methyl N-(4-ethoxy-3-propylphenyl)carbamate |
InChI |
InChI=1S/C13H19NO3/c1-4-6-10-9-11(14-13(15)16-3)7-8-12(10)17-5-2/h7-9H,4-6H2,1-3H3,(H,14,15) |
Clé InChI |
VROXTEXHCVLCIR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1)NC(=O)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B14401507.png)
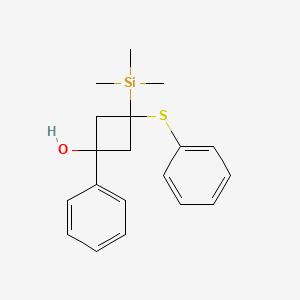
![N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14401520.png)
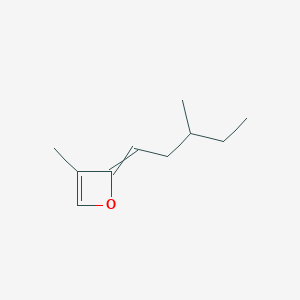
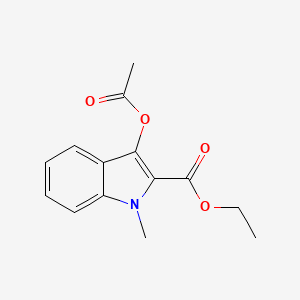
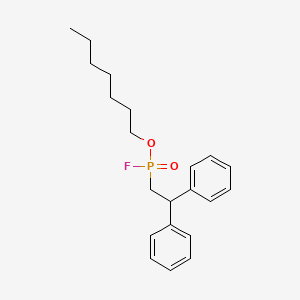
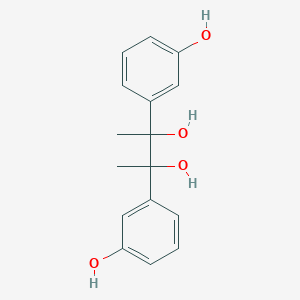
![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14401567.png)
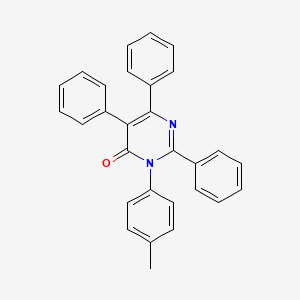


![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
